

4-Benzyl-3-ethoxybenzaldehyde CAS number

60186-33-6

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4-Benzyl-3-ethoxybenzaldehyde
Cat. No.:	B1268341

[Get Quote](#)

An In-depth Technical Guide to **4-Benzyl-3-ethoxybenzaldehyde**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Benzyl-3-ethoxybenzaldehyde** (CAS No. 60186-33-6), a valuable intermediate in organic synthesis. This document details its physicochemical properties, a representative synthesis protocol, and its applications, with a focus on data presentation and experimental methodology.

Core Properties

4-Benzyl-3-ethoxybenzaldehyde is an aromatic aldehyde featuring both a benzyl ether and an ethoxy group on the benzene ring. These functional groups make it a versatile building block for the synthesis of more complex molecules.

Physicochemical Data

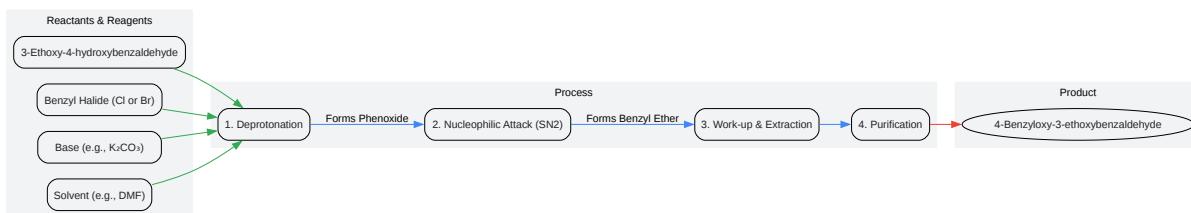
The key quantitative properties of **4-Benzyl-3-ethoxybenzaldehyde** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
CAS Number	60186-33-6	[1] [2] [3]
Molecular Formula	C ₁₆ H ₁₆ O ₃	[1] [2] [3] [4]
Molecular Weight	256.30 g/mol	[1] [2] [3]
Melting Point	56-64 °C	[1] [2]
Appearance	White to off-white crystalline powder	[5]
SMILES	O=CC1=CC=C(OCC2=CC=C(C=C2)C(OCC)=C1	[3]
InChI	InChI=1S/C16H16O3/c1-2-18-16-10-14(11-17)8-9-15(16)19-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3	[4]

Chemical Structure

The structure of **4-Benzyl-3-ethoxybenzaldehyde** is defined by a central benzaldehyde core, substituted at the C3 position with an ethoxy group and at the C4 position with a benzyl group.

Caption: Chemical structure of **4-Benzyl-3-ethoxybenzaldehyde**.

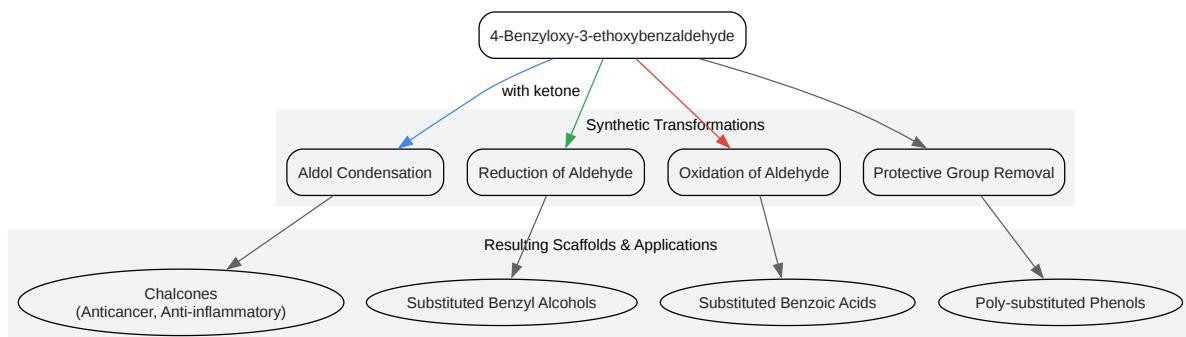

Synthesis Protocol

4-Benzyl-3-ethoxybenzaldehyde is typically synthesized via a Williamson ether synthesis. This method involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin) with benzyl chloride or benzyl bromide in the presence of a base.

General Experimental Protocol

- Dissolution: Dissolve 3-ethoxy-4-hydroxybenzaldehyde in a suitable polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile.

- Deprotonation: Add a base, such as potassium carbonate (K_2CO_3) or sodium hydride (NaH), to the solution to deprotonate the hydroxyl group, forming a phenoxide ion.
- Alkylation: Add benzyl chloride or benzyl bromide to the reaction mixture. The phenoxide ion acts as a nucleophile, attacking the benzylic carbon and displacing the halide to form the benzyl ether linkage.
- Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, quench the mixture with water and extract the product with an organic solvent like ethyl acetate.
- Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.


[Click to download full resolution via product page](#)

Caption: Generalized workflow for Williamson ether synthesis.

Applications in Research and Development

4-Benzyl-3-ethoxybenzaldehyde serves as a key intermediate in the synthesis of various organic compounds, particularly in the development of novel therapeutic agents and functional materials.

- **Synthesis of Chalcones:** It is used as a precursor for synthesizing chalcone derivatives.^[6] Chalcones are known for their broad range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.^[6]
- **Pharmaceutical Intermediates:** This compound is a building block in the synthesis of more complex molecules targeted for drug discovery. Its structure is related to other benzaldehyde derivatives used in creating neurotrophic agents and other pharmaceuticals.^[7]
- **Protecting Group Chemistry:** The benzyl group can serve as a protecting group for the hydroxyl function, which can be selectively removed under specific conditions (e.g., hydrogenolysis) in a multi-step synthesis.

[Click to download full resolution via product page](#)

Caption: Role as a synthetic intermediate in drug development.

Spectroscopic Characterization

While specific spectra for this exact compound are not readily available in public databases, its ^1H NMR, ^{13}C NMR, and IR spectral characteristics can be reliably predicted based on its structure and data from analogous compounds like 4-ethoxybenzaldehyde and 4-benzyloxybenzaldehyde.[8][9][10]

Predicted ^1H NMR Spectrum

- Aldehyde Proton (-CHO): A singlet is expected around δ 9.8-10.0 ppm.[8]
- Aromatic Protons: The three protons on the substituted benzene ring will appear in the range of δ 6.9-7.8 ppm, showing complex splitting patterns (doublets and doublet of doublets).
- Benzyl Protons (-O-CH₂-Ph): A characteristic singlet for the methylene protons will be observed around δ 5.1 ppm.[9] The five protons of the phenyl ring will appear as a multiplet between δ 7.3-7.5 ppm.[9]
- Ethoxy Protons (-O-CH₂-CH₃): A quartet for the methylene protons is expected around δ 4.1 ppm, and a triplet for the methyl protons will appear around δ 1.4 ppm.

Predicted ^{13}C NMR Spectrum

- Carbonyl Carbon (-CHO): Expected to appear downfield, around δ 190-193 ppm.
- Aromatic Carbons: Signals will be present in the δ 110-160 ppm region. The carbons attached to oxygen atoms (C3 and C4) will be further downfield.
- Benzyl Carbon (-O-CH₂-Ph): The methylene carbon is expected around δ 70-71 ppm.
- Ethoxy Carbons (-O-CH₂-CH₃): The methylene carbon should appear around δ 64 ppm, and the methyl carbon around δ 15 ppm.

Predicted IR Spectrum

- C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1680-1700 cm^{-1} .[8]

- C-H Stretch (Aldehyde): Two weak bands are typically observed around 2720 cm^{-1} and 2820 cm^{-1} .^[8]
- C-O Stretch (Ethers): Strong absorptions are expected in the fingerprint region, typically between 1200-1270 cm^{-1} for the aryl ether linkages.
- C=C Stretch (Aromatic): Multiple bands of medium intensity will be present in the 1450-1600 cm^{-1} region.
- C-H Stretch (Aromatic and Aliphatic): Signals will appear just above 3000 cm^{-1} (aromatic) and just below 3000 cm^{-1} (aliphatic).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. 4-Benzyl-3-ethoxybenzaldehyde , 98% , 60186-33-6 - CookeChem [cookechem.com]
- 3. chemscene.com [chemscene.com]
- 4. PubChemLite - 4-benzyl-3-ethoxybenzaldehyde (C16H16O3) [pubchemlite.lcsb.uni.lu]
- 5. Ethyl vanillin121-32-4,Purity99%_Chongqing thrive fine Chemical Co., Ltd. [molbase.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 4-Ethoxybenzaldehyde NMR – All About Drugs [allfordrugs.com]
- 9. 4-Benzyl-3-ethoxybenzaldehyde(4397-53-9) 1H NMR spectrum [chemicalbook.com]
- 10. Benzaldehyde, 4-ethoxy- [webbook.nist.gov]
- To cite this document: BenchChem. [4-Benzyl-3-ethoxybenzaldehyde CAS number 60186-33-6]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1268341#4-benzyl-3-ethoxybenzaldehyde-cas-number-60186-33-6>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com